Ganciclovir sodium
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Overview
Description
Ganciclovir Sodium is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. It is a synthetic nucleoside analogue of 2’-deoxyguanosine and is particularly effective against viruses in the Herpesviridae family, including cytomegalovirus . This compound is often used in immunocompromised patients, such as those with acquired immunodeficiency syndrome (AIDS) or those who have undergone organ transplants .
Mechanism of Action
Target of Action
Ganciclovir sodium primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus (CMV) . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks. By targeting this enzyme, this compound can effectively inhibit the replication of the virus.
Mode of Action
This compound is a prodrug that is structurally similar to acyclovir . It inhibits virus replication by its incorporation into viral DNA . This incorporation inhibits deoxyadenosine triphosphate (dATP) and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway of the Herpesvirus family . By inhibiting the DNA polymerase, this compound prevents the virus from replicating its DNA, thereby stopping the virus from multiplying. This drug is also known to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathways, which may have implications in the treatment of certain conditions like ulcerative colitis .
Result of Action
The molecular effect of this compound is the creation of defective viral DNA, which hampers the replication of the virus . On a cellular level, this results in the inhibition of virus multiplication, thereby controlling the spread of the virus within the host organism .
Biochemical Analysis
Biochemical Properties
Ganciclovir Sodium is a DNA polymerase inhibitor . It interacts with the DNA polymerase enzyme of the cytomegalovirus, inhibiting its function and preventing the virus from replicating .
Cellular Effects
This compound exerts its effects on various types of cells infected with cytomegalovirus. It inhibits the replication of the virus, thereby preventing the spread of the infection within the host organism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into a triphosphate form within the cell. This active form of the drug competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes premature termination of the growing viral DNA chain, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are dependent on the concentration of the drug and the duration of exposure. The drug is stable under normal laboratory conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Higher doses result in greater inhibition of viral replication. High doses can also lead to toxic effects .
Metabolic Pathways
This compound is metabolized in the cell to its active triphosphate form. This process involves several enzymes, including the viral kinase UL97 and cellular kinases .
Transport and Distribution
This compound is transported into cells via nucleoside transporters. Once inside the cell, it is distributed throughout the cytoplasm and nucleus, where it exerts its antiviral effects .
Subcellular Localization
This compound, once transported into the cell, localizes to the cytoplasm and nucleus. In the nucleus, it is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganciclovir Sodium is synthesized through a multi-step process involving the reaction of guanine with various reagents to form the final compound.
Industrial Production Methods: Industrial production of this compound involves the neutralization of Ganciclovir with Sodium Hydroxide. The compound is then lyophilized to form a freeze-dried powder, which is reconstituted with sterile water for injection . The process ensures high purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Ganciclovir Sodium undergoes various chemical reactions, including:
Oxidation: Ganciclovir can be oxidized to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the guanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed under basic conditions.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of Ganciclovir, which may have different antiviral properties .
Scientific Research Applications
Ganciclovir Sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues and their interactions.
Biology: Employed in research on viral replication and inhibition mechanisms.
Medicine: Extensively used in the treatment and prevention of CMV infections in immunocompromised patients.
Industry: Utilized in the development of antiviral drugs and formulations.
Comparison with Similar Compounds
Acyclovir: Another antiviral nucleoside analogue used to treat herpes simplex virus infections.
Valganciclovir: A prodrug of Ganciclovir with improved oral bioavailability.
Valacyclovir: An antiviral prodrug that is rapidly converted into acyclovir in the body.
Comparison: Ganciclovir Sodium is unique in its potent activity against cytomegalovirus, making it particularly valuable for treating CMV infections in immunocompromised patients. Compared to Acyclovir and Valacyclovir, Ganciclovir has a broader spectrum of activity against the Herpesviridae family . Valganciclovir, being a prodrug of Ganciclovir, offers better oral bioavailability but shares the same mechanism of action .
Properties
CAS No. |
107910-75-8 |
---|---|
Molecular Formula |
C9H13N5NaO4 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate |
InChI |
InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17); |
InChI Key |
CYNKKJBOBVXOGX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] |
SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.[Na] |
Appearance |
Solid powder |
107910-75-8 | |
Pictograms |
Health Hazard |
Related CAS |
82410-32-0 (Parent) |
Synonyms |
BIOLF-62 BW-759 Cytovene Ganciclovir Ganciclovir Sodium Ganciclovir, Monosodium Salt Gancyclovir RS-21592 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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